molecular formula C11H12FNO4S B2884317 1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid CAS No. 1007962-28-8

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No. B2884317
CAS RN: 1007962-28-8
M. Wt: 273.28
InChI Key: MMRFYVHZNFNROR-UHFFFAOYSA-N
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Description

“1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C11H12FNO4S and a molecular weight of 273.28 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of “1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid” includes a pyrrolidine ring, a fluorobenzenesulfonyl group, and a carboxylic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

“1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid” is a solid substance . The predicted melting point is 171.75°C, and the predicted boiling point is approximately 463.7°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3, and the predicted refractive index is n20D 1.59 .

Scientific Research Applications

Proteomics Research

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid: is utilized in proteomics research due to its ability to interact with proteins and influence their function. This compound can be used to study protein structure, function, and interactions, which is crucial for understanding cellular processes and disease mechanisms .

Drug Discovery

The pyrrolidine ring, a component of this compound, is a versatile scaffold in drug discovery. It’s used to create novel biologically active compounds due to its non-planarity and ability to adopt various conformations, which is essential for the development of new medications with specific target selectivity .

Biological Activity Profiling

Researchers use this compound to profile the biological activity of new chemical entities. Its structural features allow for the exploration of pharmacophore space and the establishment of structure-activity relationships, aiding in the identification of promising therapeutic agents .

ADME/Tox Studies

The introduction of the 1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid moiety into drug candidates can modify their physicochemical properties, which is beneficial for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .

Stereoselective Synthesis

Due to the stereogenicity of the pyrrolidine ring, this compound is valuable in the stereoselective synthesis of drugs. Different stereoisomers can lead to varied biological profiles, which is significant for the development of enantioselective medications .

Chemical Biology

In chemical biology, this compound is used as a tool to understand biological systems. It can serve as a molecular probe to dissect and manipulate biological pathways, providing insights into the underlying chemistry of life processes .

Future Directions

The future directions for “1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid” could involve further exploration of its potential biological activities and therapeutic applications. The development of new synthetic strategies and the investigation of its interactions with various biological targets could also be areas of future research .

properties

IUPAC Name

1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRFYVHZNFNROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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